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molecular formula C8H6ClN3O2 B8518829 4-Amino-2-chloro-6,7-dihydroxyquinazoline

4-Amino-2-chloro-6,7-dihydroxyquinazoline

Cat. No. B8518829
M. Wt: 211.60 g/mol
InChI Key: CWEXLYCMYSIRGT-UHFFFAOYSA-N
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Patent
US08377948B2

Procedure details

General Procedure for the Synthesis of Sulfonamides (Scheme 4). 6,7-Bis-allyloxy-2-[4-(biphenyl-4-sulfonyl)-piperazin-1-yl]-quinazolin-4-ylamine (43): A solution of 4-amino-2-chloro-6,7-dimethoxyquinazoline (2.51 g, 10.0 mmol) in CH2Cl2 (30 mL) was cooled to −70° C. under argon, and added boron tribromide (6.01 g, 12.0 mmol). The mixture was allowed to warm up to room temperature over a period of 4 h, cooled to −70° C., added methanol (30 mL), and concentrated. The solid residue was washed with ethyl acetate to obtain 4-amino-2-chloro-6,7-dihydroxyquinazoline [1HNMR (DMSO-d6) δ 7.04 (s, 1 H), 7.51 (s, 1 H)]. A mixture of the first intermediate (0.21 g, 1.0 mmol), allyl bromide (0.432 g, 3.6 mmol) and K2CO3 (0.331 g, 2.4 mmol) in methanol (10 mL) was stirred under reflux for 12 h, concentrated, and purified by silica gel chromatography to afford 4-amino-2-chloro-6,7-diallyloxyquinazoline [1HNMR (DMSO-d6) δ 4.63 (d, J=5.4 Hz, 2 H), 4.70 (d, J=1.5 Hz, 2 H), 5.28 (d, J=1.3 Hz, 2 H), 5.42 (d, J=1.3 Hz, 1 H), 5.49 (d, J=1.3 Hz, 1 H), 6.07-6.11 (m, 2 H), 7.06 (s, 1 H), 7.62 (s, 1 H)]. A solution of the second intermediate (0.291 g, 1.0 mmol) and 1-(biphenyl-4-sulfonyl)piperazine (0.302 g, 1.0 mmol) in 1-butanol (5 mL) was stirred under reflux for 8 h, and concentrated. The solid residue was stirred with methanol under reflux for 30 min, filtered, washed with methanol to yield compound 44. 1HNMR (DMSO-d6) δ 3.36 (br s, 4 H), 4.01 (br s, 4 H), 4.60-4.64 (m, 4 H), 5.26-5.35 (m, 4 H), 6.02-6.13 (m, 2 H), 7.30-7.52 (m, 4 H), 7.72-7.75 (m, 3 H), 7.83-7.86 (m, 4 H), 8.63 (s, 1 H), 8.83 (s, 1H). HRMS (M+H)+ calcd for C30H32N5O4S 558.2169, found 558.2169. Anal. (C30H31N5O4S.HCl) C, H, N.
[Compound]
Name
Sulfonamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6,7-Bis-allyloxy-2-[4-(biphenyl-4-sulfonyl)-piperazin-1-yl]-quinazolin-4-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.51 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6.01 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC1C=C2C(=CC=1OCC=C)N=C(N1CCN(S(C3C=CC(C4C=CC=CC=4)=CC=3)(=O)=O)CC1)N=C2N)C=C.[NH2:41][C:42]1[C:51]2[C:46](=[CH:47][C:48]([O:54]C)=[C:49]([O:52]C)[CH:50]=2)[N:45]=[C:44]([Cl:56])[N:43]=1.B(Br)(Br)Br.CO>C(Cl)Cl>[NH2:41][C:42]1[C:51]2[C:46](=[CH:47][C:48]([OH:54])=[C:49]([OH:52])[CH:50]=2)[N:45]=[C:44]([Cl:56])[N:43]=1

Inputs

Step One
Name
Sulfonamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
6,7-Bis-allyloxy-2-[4-(biphenyl-4-sulfonyl)-piperazin-1-yl]-quinazolin-4-ylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC=1C=C2C(=NC(=NC2=CC1OCC=C)N1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C1=CC=CC=C1)N
Name
Quantity
2.51 g
Type
reactant
Smiles
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
6.01 g
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The solid residue was washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC2=CC(=C(C=C12)O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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